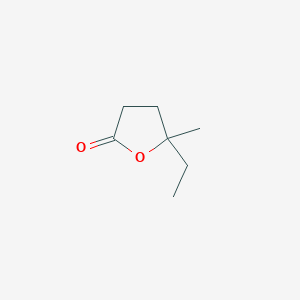
5-Ethyl-5-methyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-5-methyloxolan-2-one is a chemical compound with the CAS Number 2865-82-9 . It has a molecular weight of 128.17 . The IUPAC name for this compound is 5-ethyl-5-methyldihydrofuran-2 (3H)-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12O2/c1-3-7(2)5-4-6(8)9-7/h3-5H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Derivatives : 5-Ethyl-5-methyloxolan-2-one derivatives have been synthesized for various purposes. For instance, derivatives like 2-Ethyl-2-methyl-5-methylene-1,3-dioxolan-4-one have been created through reactions involving β-chlorolactic acid with methyl ethyl ketone and cyclohexanone (Shevchuk, Podgornova, & Ustavshchikov, 2001).
Applications in Organic Synthesis : The compound has been used in the synthesis of various organic compounds, such as poly(potassium 1-hydroxy acrylate) and its derivatives. This process involved synthesizing monomers using different solvents and determining yield percentages (Kumar & Negi, 2015).
Environmental and Sustainability Aspects
- Sustainable Solvent Alternatives : 2-Methyloxolane (2-MeOx), a relative of this compound, is being explored as a bio-based solvent for extracting natural products and food ingredients. Its properties, including extraction efficiency and environmental impact, make it a viable alternative to conventional petroleum-based solvents (Rapinel et al., 2020).
Polymer and Material Science
Polymer Synthesis : 5-Ethyl-5-ethyloxolan-2-one has been utilized in the synthesis of novel polymers. For example, a bifunctional coupler containing a five- and a six-membered ring carbonate was synthesized, showing potential in polycondensation with diamines to yield poly(hydroxyl urethane) or its oligomers (He, Keul, & Möller, 2011).
Polymer Characterization : The synthesized organic compounds and polymers derived from this compound have been characterized using various techniques, including FT-IR, NMR, SEM, EDX, XRD, DSC, DTG, TGA, and static light scattering. These characterizations have helped in understanding the physical and chemical properties of the polymers (Kumar & Negi, 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H227, H315, H319, and H335 . These statements indicate that the compound is combustible, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
5-ethyl-5-methyloxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-7(2)5-4-6(8)9-7/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFDQFVZHVJKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


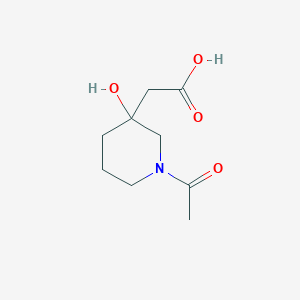
![2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane](/img/structure/B2462424.png)

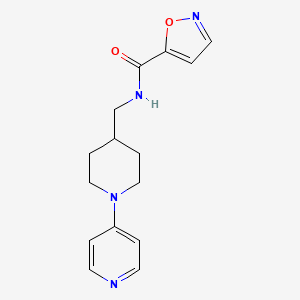
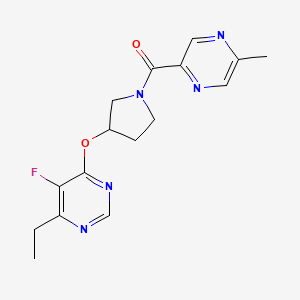
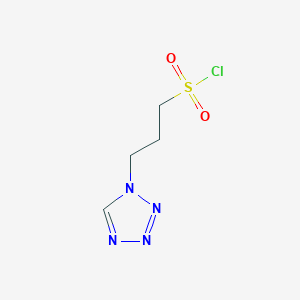
![(E)-2-(benzo[d]oxazol-2-yl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one](/img/structure/B2462433.png)
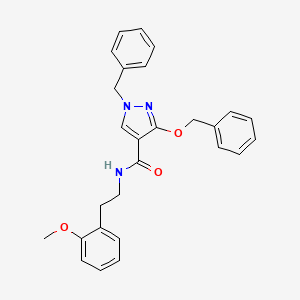
![1-Methyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2462435.png)
![N-[[(1R,3S)-1,2,2,3-Tetramethylcyclopentyl]methyl]prop-2-enamide](/img/structure/B2462438.png)
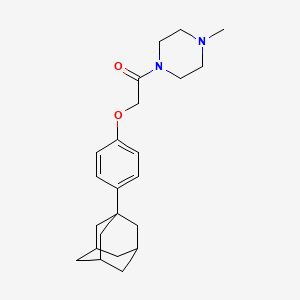
![N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(prop-2-en-1-yl)ethanediamide](/img/structure/B2462443.png)
![1-(Azepan-1-yl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2462445.png)